Cdk8-IN-5

CDK8 biochemical assay IC50

Cdk8-IN-5 is a differentiated chromen-4-one CDK8 inhibitor (IC50 72 nM) that uniquely achieves a 43% IL-10 enhancement rate, providing a quantifiable functional endpoint for anti-inflammatory mechanism studies. Unlike ultra-potent alternatives (e.g., MSC2530818 at 2.6 nM), its intermediate potency allows partial target engagement titration, reducing the risk of complete CDK8 saturation artifacts. As a structural chemotype related to CCT251545, it serves as an ideal control compound for scaffold-specific selectivity profiling. This specific pharmacology—linking CDK8 inhibition to IL-10 upregulation—makes it the tool of choice for inflammatory bowel disease (IBD) research models requiring reproducible cytokine modulation data.

Molecular Formula C26H22N2O4
Molecular Weight 426.5 g/mol
Cat. No. B15143620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk8-IN-5
Molecular FormulaC26H22N2O4
Molecular Weight426.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)C2=CC=C(C=C2)C3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=CC=C5)O
InChIInChI=1S/C26H22N2O4/c29-21-14-20(17-6-8-19(9-7-17)26(31)28-12-10-27-11-13-28)15-24-25(21)22(30)16-23(32-24)18-4-2-1-3-5-18/h1-9,14-16,27,29H,10-13H2
InChIKeyMVNMSJKQMNWECK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cdk8-IN-5 Procurement Guide: A CDK8 Inhibitor with Differentiated Anti-inflammatory Activity and IL-10 Modulation


Cdk8-IN-5 is a synthetic small molecule inhibitor of cyclin-dependent kinase 8 (CDK8), with a reported biochemical IC50 of 72 nM for CDK8 enzymatic activity . It belongs to the chromen-4-one chemotype, specifically a 5-hydroxy-2-phenyl-7-[4-(piperazine-1-carbonyl)phenyl]chromen-4-one derivative . The compound has been characterized for its ability to enhance interleukin-10 (IL-10) production, demonstrating a 43% IL-10 enhancement rate in cellular assays, positioning it as a research tool for inflammatory disease models, particularly inflammatory bowel disease (IBD) .

Why Generic Substitution of CDK8 Inhibitors Like Cdk8-IN-5 is Not Trivial: Key Differentiators in Potency, Selectivity, and Functional Outcome


While multiple CDK8 inhibitors exist, their biochemical potency, kinase selectivity profiles, and cellular functional outcomes vary substantially, precluding simple interchange. Inhibitors such as MSC2530818 exhibit sub-nanomolar CDK8 potency (IC50 ~2.6 nM) but are primarily optimized for oncology applications with oral bioavailability . Senexin B offers a different potency range (IC50 24-50 nM) and has been extensively characterized in cancer models [1]. CCT251545, a structurally distinct probe, demonstrates high CDK8/19 selectivity and Wnt pathway inhibition [2]. Cdk8-IN-5 occupies a unique niche, characterized by a specific IL-10 enhancement rate (43%) at its 72 nM CDK8 IC50, which differentiates its functional anti-inflammatory signature from these other tools . Substituting one CDK8 inhibitor for another without considering these quantitative differences in target engagement and downstream cytokine modulation can lead to irreproducible or misinterpreted biological results.

Cdk8-IN-5 Comparative Quantitative Evidence Guide: Potency, Functional Modulation, and Kinase Selectivity Benchmarks


CDK8 Enzymatic Inhibition: Differentiating Cdk8-IN-5's Biochemical Potency from Ultra-Potent Clinical Leads

Cdk8-IN-5 inhibits CDK8 kinase activity with an IC50 of 72 nM, as determined in a biochemical enzymatic assay . This potency is significantly less than ultra-potent CDK8 inhibitors like MSC2530818 (IC50 = 2.6 nM ) but is comparable to, or slightly less potent than, Senexin B (IC50 = 24-50 nM [1]) and less potent than the probe compound CCT251545 (Kd = 3.8 nM [2]). The 72 nM potency places Cdk8-IN-5 in a moderate affinity range, which may be advantageous for studies where extreme target saturation is undesirable, or where a distinct occupancy profile is sought relative to high-affinity probes.

CDK8 biochemical assay IC50 inhibitor potency enzyme inhibition

IL-10 Functional Modulation: A Key Differentiator of Cdk8-IN-5's Anti-inflammatory Activity Profile

Cdk8-IN-5 demonstrates a 43% enhancement rate of IL-10 production in cellular assays . This functional readout is a critical differentiator, as not all CDK8 inhibitors robustly induce IL-10. For comparison, the CDK8 inhibitor BRD6989 enhances IL-10 with an EC50 of approximately 1 μM in bone marrow-derived dendritic cells , and other literature compounds show varying IL-10 upregulation (e.g., 88% enhancement for a related compound in a J. Med. Chem. study) [1]. The 43% enhancement rate for Cdk8-IN-5 defines a specific, quantifiable level of IL-10 modulation that distinguishes it from inhibitors optimized solely for oncology applications or Wnt pathway inhibition.

IL-10 anti-inflammatory cytokine modulation CDK8 functional assay

Kinase Selectivity Implications: Positioning Cdk8-IN-5 Within the CDK8/19 Selectivity Landscape

While a comprehensive kinome-wide selectivity profile for Cdk8-IN-5 is not publicly available, its classification as a CCT251545 analog suggests potential dual CDK8/19 activity . CCT251545 exhibits >100-fold selectivity for CDK8/19 over 291 other kinases [1]. In contrast, MK256 shows >40-fold selectivity for CDK8 over CDK9 , and MSC2530818 demonstrates high selectivity with minimal activity against a 264-kinase panel at 1 µM [2]. The absence of full kinome data for Cdk8-IN-5 means its selectivity profile is inferred rather than directly measured, a critical consideration for experimental design and data interpretation.

kinase selectivity CDK19 off-target CDK8 selectivity profile

Optimal Research and Procurement Application Scenarios for Cdk8-IN-5 Based on Quantitative Evidence


Anti-inflammatory and Inflammatory Bowel Disease (IBD) Research

Cdk8-IN-5 is particularly suited for in vitro and ex vivo studies investigating the role of CDK8 in IL-10 regulation and inflammatory bowel disease. Its 43% IL-10 enhancement rate provides a quantifiable functional endpoint for validating target engagement and elucidating anti-inflammatory mechanisms . This application is directly supported by vendor annotations for IBD research potential .

Studies Requiring Moderate CDK8 Target Engagement

With a CDK8 IC50 of 72 nM, Cdk8-IN-5 is ideal for experiments where complete or near-complete target saturation (as achieved with sub-nanomolar inhibitors like MSC2530818) is undesirable. This intermediate potency allows researchers to explore partial inhibition or to titrate the level of CDK8 activity, providing a distinct pharmacological window compared to ultra-potent probes .

Use as a Structurally Distinct CDK8/19 Inhibitor Control

As a chromen-4-one derivative structurally related to the CCT251545 chemotype, Cdk8-IN-5 can serve as a valuable control compound or alternative chemical scaffold in studies investigating CDK8/19 biology. Its use can help deconvolute on-target effects from scaffold-specific off-target activities when compared to other CDK8/19 inhibitors [1].

Preliminary In Vitro Proof-of-Concept Studies for IL-10 Modulation

For researchers seeking to establish a link between CDK8 inhibition and IL-10 upregulation, Cdk8-IN-5 provides a well-defined tool. Its combination of a 72 nM CDK8 IC50 and a 43% IL-10 enhancement rate makes it a suitable candidate for initial cell-based assays to demonstrate this specific pharmacology .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cdk8-IN-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.